5-Bromo-2-(5-chloro-1,3,4-thiadiazol-2-yl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-(5-chloro-1,3,4-thiadiazol-2-yl)pyrimidine is a heterocyclic compound that features both a pyrimidine and a thiadiazole ring.
Vorbereitungsmethoden
The synthesis of 5-Bromo-2-(5-chloro-1,3,4-thiadiazol-2-yl)pyrimidine typically involves the reaction of 5-chloro-1,3,4-thiadiazole with a brominated pyrimidine derivative. The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the coupling of the two heterocyclic rings . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity of the final product.
Analyse Chemischer Reaktionen
5-Bromo-2-(5-chloro-1,3,4-thiadiazol-2-yl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
5-Bromo-2-(5-chloro-1,3,4-thiadiazol-2-yl)pyrimidine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 5-Bromo-2-(5-chloro-1,3,4-thiadiazol-2-yl)pyrimidine involves its interaction with specific molecular targets within cells. The compound’s thiadiazole ring allows it to cross cellular membranes and interact with enzymes or receptors, potentially disrupting cellular processes such as DNA replication . This disruption can lead to the inhibition of cancer cell growth and proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 5-Bromo-2-(5-chloro-1,3,4-thiadiazol-2-yl)pyrimidine include other thiadiazole derivatives and pyrimidine-based compounds. These compounds share similar structural features but may differ in their biological activities and applications. For example:
2-Amino-5-bromo-1,3,4-thiadiazole: Used as a building block for various biologically active compounds.
5-Acetamido-1,3,4-thiadiazole-2-sulfonamide: Known for its diuretic and antibacterial properties.
The uniqueness of this compound lies in its combined pyrimidine and thiadiazole rings, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C6H2BrClN4S |
---|---|
Molekulargewicht |
277.53 g/mol |
IUPAC-Name |
2-(5-bromopyrimidin-2-yl)-5-chloro-1,3,4-thiadiazole |
InChI |
InChI=1S/C6H2BrClN4S/c7-3-1-9-4(10-2-3)5-11-12-6(8)13-5/h1-2H |
InChI-Schlüssel |
MPAPOLZTQQVOHB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC(=N1)C2=NN=C(S2)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.